2-chloro-N-(1-phenylethyl)quinazolin-4-amine

Lipophilicity Drug-likeness Physicochemical profiling

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 597545-50-1, MFCD03923654) is a chiral quinazoline derivative with the molecular formula C₁₆H₁₄ClN₃ and a molecular weight of 283.75 g/mol. The compound features a 2-chloro substituent on the quinazoline core and an N-(1-phenylethyl) amine at the 4-position, placing it within the 4-aminoquinazoline scaffold family extensively studied as kinase inhibitor templates.

Molecular Formula C16H14ClN3
Molecular Weight 283.76
CAS No. 597545-50-1
Cat. No. B2899774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-phenylethyl)quinazolin-4-amine
CAS597545-50-1
Molecular FormulaC16H14ClN3
Molecular Weight283.76
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C16H14ClN3/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H,18,19,20)
InChIKeyRPGHTMMYAWEOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 597545-50-1): Structural Profile and Class Identity for Targeted Procurement


2-Chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 597545-50-1, MFCD03923654) is a chiral quinazoline derivative with the molecular formula C₁₆H₁₄ClN₃ and a molecular weight of 283.75 g/mol [1]. The compound features a 2-chloro substituent on the quinazoline core and an N-(1-phenylethyl) amine at the 4-position, placing it within the 4-aminoquinazoline scaffold family extensively studied as kinase inhibitor templates [2]. It is catalogued by the ChEBI ontology (CHEBI:94165) as a member of quinazolines and is commercially supplied as a versatile small-molecule building block, typically at ≥95% purity [3]. Both racemic and enantiopure (R) forms are documented, with (R)-2-chloro-N-(1-phenylethyl)quinazolin-4-amine registered under PubChem CID 1993104 [1].

Why Generic Substitution of 2-Chloro-N-(1-phenylethyl)quinazolin-4-amine Fails: Positional Isomerism, Halogen Identity, and Chiral Sensitivity in Quinazoline Scaffold Procurement


Within the 4-aminoquinazoline scaffold family, minor positional or atomic substitutions produce fundamentally different physicochemical, electronic, and steric profiles that cannot be assumed equivalent for synthetic or screening purposes. The 2-chloro substituent in 2-chloro-N-(1-phenylethyl)quinazolin-4-amine introduces a distinct electrophilic center at position 2, enabling nucleophilic aromatic substitution chemistry that is unavailable in the non-halogenated N-(1-phenylethyl)quinazolin-4-amine (BindingDB BDBM64723) [1]. Relocating the chlorine to position 7 (as in 7-chloro-N-(1-phenylethyl)quinazolin-4-amine, CAS 477861-89-5) yields an isomer with identical molecular formula (C₁₆H₁₄ClN₃, MW 283.75) but a completely different electronic distribution and hydrogen-bonding topology; the 2-chloro isomer places the halogen at the electrophilic C2 position adjacent to N3, whereas the 7-chloro regioisomer positions it on the benzo ring, drastically altering reactivity and target-binding geometry [2]. Similarly, replacing chlorine with bromine (6-bromo-N-(1-phenylethyl)quinazolin-4-amine) changes the leaving-group potential and steric bulk, while dimethoxy substitution (6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine, CAS 477859-81-7) adds hydrogen-bond donor/acceptor capacity. Furthermore, the (R) and (S) enantiomers of the N-(1-phenylethyl) group are known in this series to display divergent biological activity, as demonstrated by S(+)-4-(1-phenylethylamino)quinazolines exhibiting stereospecific IgE synthesis inhibition while the R(-) enantiomers are inactive [3]. These cumulative differences make generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for 2-Chloro-N-(1-phenylethyl)quinazolin-4-amine Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) of 2-Chloro-N-(1-phenylethyl)quinazolin-4-amine vs. its Non-Chlorinated Core Analog

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine has a computed XLogP3-AA of 4.7, reflecting the significant lipophilicity contributed by the 2-chloro substituent in combination with the phenylethyl group [1]. By comparison, the non-halogenated N-(1-phenylethyl)quinazolin-4-amine lacks the chlorine atom and is expected to have a lower computed logP; the halogen at position 2 adds approximately +0.6 to +0.9 logP units based on standard aromatic chlorine contributions (Hansch π constant for aryl-Cl ≈ 0.71) [2]. This altered lipophilicity directly impacts membrane permeability, protein binding, and pharmacokinetic partitioning behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation: 2-Chloro vs. 7-Chloro Regioisomers in N-(1-Phenylethyl)quinazolin-4-amine Series

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 597545-50-1) and 7-chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 477861-89-5) share identical molecular formula (C₁₆H₁₄ClN₃) and molecular weight (283.75 g/mol) yet are positional isomers with the chlorine at entirely different ring positions [1][2]. In the 2-chloro isomer, the chlorine occupies the C2 position adjacent to N3 within the pyrimidine ring, creating a reactive electrophilic center amenable to nucleophilic aromatic substitution (SNAr) chemistry . In contrast, the 7-chloro isomer places the halogen on the benzo ring at a position ortho to the ring junction, where it is substantially less activated toward SNAr due to absence of the adjacent ring nitrogen . This positional difference fundamentally alters synthetic utility: the 2-chloro isomer serves as a diversification point for generating 2-substituted analogs, while the 7-chloro isomer does not participate in analogous substitution chemistry without additional activation.

Regioisomerism Kinase inhibitor scaffold SAR

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Profile Differentiation Within the N-(1-Phenylethyl)quinazolin-4-amine Family

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine has a computed Topological Polar Surface Area (TPSA) of 37.8 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. The 6,7-dimethoxy analog (CAS 477859-81-7) introduces two additional oxygen atoms, which are expected to increase TPSA by approximately 40–50 Ų (each methoxy oxygen contributes ~20 Ų) and add two hydrogen bond acceptors . Since TPSA < 60 Ų is a key threshold for predicting blood-brain barrier penetration, the 2-chloro compound sits well within the CNS-permeable range, whereas the 6,7-dimethoxy analog likely exceeds this threshold, predicting restricted CNS access [2].

Polar surface area Drug-likeness Oral bioavailability prediction

Chiral Integrity and Enantiomer-Dependent Activity: (R)- vs. (S)-2-Chloro-N-(1-phenylethyl)quinazolin-4-amine

The (R)-enantiomer of 2-chloro-N-(1-phenylethyl)quinazolin-4-amine is registered as PubChem CID 1993104 (ChEBI: CHEBI:94165) and contains one defined atom stereocenter [1]. In the broader 4-(1-phenylethylamino)quinazoline series, stereochemistry at the benzylic carbon of the phenylethyl group is a critical determinant of biological activity. Rothman et al. demonstrated that S(+)-4-(1-(2-naphthyl)ethylamino)quinazoline (a close structural analog) inhibited IgE synthesis with an IC₅₀ of 14 nM, whereas the R(-) enantiomer was completely inactive [2]. This stereospecificity is attributed to differential atomic point charges at N-1 arising from the chiral center [2]. Extrapolating from this SAR, the (R) and (S) forms of 2-chloro-N-(1-phenylethyl)quinazolin-4-amine are expected to exhibit divergent target-binding profiles; procurement of the racemate vs. a single enantiomer can therefore produce significantly different screening outcomes.

Chirality Stereospecific activity Enantiomeric differentiation

Commercial Availability and Purity Reproducibility: Vendor Specification Comparison for CAS 597545-50-1 vs. Competing Building Blocks

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 597545-50-1) is stocked by multiple vendors at a minimum purity specification of 95%, with catalog availability from AKSci (Catalog 8130CL), Fluorochem, ChemSpace (CSSB00020591285), and Biosynth (via CymitQuimica) [1]. In comparison, the closely related 6-bromo-N-(1-phenylethyl)quinazolin-4-amine and 6,7-dimethoxy-N-(1-phenylethyl)quinazolin-4-amine (CAS 477859-81-7) are listed by fewer suppliers with more limited catalog documentation . The 2-chloro compound is explicitly designated as an "In-Stock Building Block" by ChemSpace, indicating it is part of their maintained inventory rather than a made-to-order item, which reduces lead time variability [1].

Commercial sourcing Purity specification Procurement quality control

Synthetic Utility: 2-Chloro as an Orthogonal Diversification Handle in Kinase-Focused Library Synthesis

The 2-chloro substituent in 2-chloro-N-(1-phenylethyl)quinazolin-4-amine provides an orthogonal synthetic handle compatible with Pd-catalyzed cross-coupling and SNAr chemistries, enabling late-stage diversification at the C2 position after the 4-amino group is already installed [1]. This is exemplified in the patent literature describing 2,4-dichloroquinazoline as a starting material: selective amination at the more electrophilic 4-position with 1-phenylethylamine yields the 2-chloro-4-amino intermediate, leaving the 2-chloro available for subsequent Suzuki, Buchwald-Hartwig, or nucleophilic displacement reactions [1][2]. In contrast, non-halogenated N-(1-phenylethyl)quinazolin-4-amine lacks this diversification handle, and the 7-chloro regioisomer has the halogen at a position with markedly reduced SNAr reactivity, limiting the scope of accessible analogs .

Late-stage diversification Parallel synthesis SNAr reactivity

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(1-phenylethyl)quinazolin-4-amine Based on Proven Differentiation


Kinase-Focused Fragment and Lead-Generation Library Synthesis via C2 Diversification

The presence of the 2-chloro substituent makes 2-chloro-N-(1-phenylethyl)quinazolin-4-amine an ideal central intermediate for constructing focused kinase inhibitor libraries [1]. With the N4-(1-phenylethyl)amine already installed, the C2 chlorine can be displaced by nucleophiles or engaged in Pd-catalyzed cross-couplings to generate diverse C2-substituted analogs. This two-point diversification strategy—building on a quinazoline scaffold that is privileged for ATP-binding site kinase inhibition (as exemplified by the N4-phenyl-quinazoline-4-amine class of ErbB inhibitors developed by Array Biopharma [2])—enables efficient SAR exploration. The compound is stocked as a building block by multiple vendors (AKSci, ChemSpace, Biosynth) at ≥95% purity, ensuring reliable supply for library-scale synthesis [3].

CNS-Penetrant Kinase Inhibitor Design Leveraging Low TPSA Profile

With a computed TPSA of 37.8 Ų, 2-chloro-N-(1-phenylethyl)quinazolin-4-amine sits well below the 60 Ų threshold predictive of blood-brain barrier penetration [1]. Medicinal chemistry programs targeting CNS kinases (e.g., GSK-3β, DYRK1A, or CLK family kinases implicated in neurodegenerative diseases [4]) can select this scaffold over more polar analogs such as the 6,7-dimethoxy derivative, which is predicted to have restricted CNS access. When coupled with the known stereospecific activity profile of 4-(1-phenylethylamino)quinazolines [5], procurement of the single (R)-enantiomer (CID 1993104) may be warranted for CNS programs where off-target activity from the inactive enantiomer could confound target engagement studies.

Stereochemistry-Controlled Biological Probe Development

Given the established enantiomer-dependent biological activity in the 4-(1-phenylethylamino)quinazoline series—where S(+) enantiomers have shown nanomolar potency while R(-) enantiomers are inactive [5]—2-chloro-N-(1-phenylethyl)quinazolin-4-amine serves as a chassis for developing stereochemically controlled biological probes. The commercial availability of the (R)-enantiomer (CID 1993104, CHEBI:94165 [1]) enables researchers to directly compare enantiomer-specific biological effects without the confounding factor of racemic mixtures, which can produce misleading IC₅₀ values up to 2-fold higher than the active enantiomer alone. This application is particularly relevant for target deconvolution studies where enantiomer pairs serve as negative controls.

Synthetic Methodology Development on a Heteroaryl Chloride Model Substrate

2-Chloro-N-(1-phenylethyl)quinazolin-4-amine represents a well-defined, commercially available substrate for developing and benchmarking new SNAr or cross-coupling methodologies on heteroaryl chlorides [1]. The compound's defined single stereocenter (in the (R)-form) also makes it a test substrate for evaluating racemization potential under various reaction conditions. Its molecular weight (283.75 g/mol) and single N-H hydrogen bond donor simplify product characterization by NMR and LC-MS compared to more complex analogs. The consistent ≥95% purity across suppliers (AKSci, Fluorochem, ChemSpace [3]) ensures methodological studies are not confounded by starting material impurities.

Quote Request

Request a Quote for 2-chloro-N-(1-phenylethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.